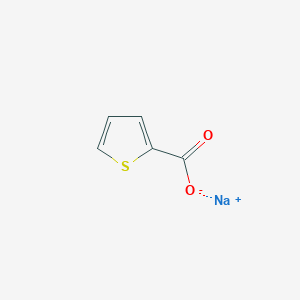

sodium thiophene-2-carboxylate

Overview

Description

sodium thiophene-2-carboxylate is an organosulfur compound with the molecular formula C5H3NaO2S. It is a sodium salt of thiophene-2-carboxylic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom.

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular processes .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in the synthesis of biologically active compounds .

Pharmacokinetics

The compound’s sodium salt form may influence its solubility and absorption, potentially enhancing its bioavailability .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Action Environment

The action, efficacy, and stability of Sodium 2-thiophenecarboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or ions, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium thiophene-2-carboxylate can be synthesized through several methods. One common method involves the reaction of thiophene with carbon tetrachloride (CCl4) in the presence of potassium hydroxide (KOH) and ethanol. This reaction leads to the formation of 2-thiophenecarboxylic acid ethyl ester, which can then be converted to sodium 2-thiophenecarboxylate .

Industrial Production Methods: In industrial settings, the synthesis of sodium 2-thiophenecarboxylate often involves the use of vanadium, molybdenum, or iron-containing catalysts. These catalysts facilitate the reaction of thiophene with the CCl4-CH3OH system, resulting in the desired product .

Chemical Reactions Analysis

Types of Reactions: sodium thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid.

Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

Substitution: It can participate in substitution reactions where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions include thiophene-2-carboxylic acid, thiophene derivatives, and substituted thiophenes .

Scientific Research Applications

sodium thiophene-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiophene-2-carboxylic acid: Similar in structure but lacks the sodium ion.

Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylate group.

2-Thiophenemethanol: Features a hydroxymethyl group instead of a carboxylate group.

Uniqueness: sodium thiophene-2-carboxylate is unique due to its sodium ion, which enhances its solubility in water and makes it suitable for various aqueous reactions. Its versatility in undergoing different chemical reactions and its wide range of applications in multiple fields further highlight its uniqueness .

Biological Activity

Sodium thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a sodium salt of thiophene-2-carboxylic acid. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows it to interact with various biological targets, leading to its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Gene Expression Modulation : The compound has been shown to affect the expression of genes related to inflammation and cellular stress responses. For example, it may influence hypoxia-inducible factor (HIF) pathways, which are crucial in cellular adaptation to low oxygen levels .

1. Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models . In vivo studies have also shown its efficacy in reducing inflammation in animal models, with some derivatives exhibiting activity comparable to established anti-inflammatory drugs like indomethacin .

2. Antimicrobial Activity

Thiophene derivatives, including this compound, have been investigated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents.

3. Respiratory Effects

A clinical study evaluated the mucoregulatory effects of this compound in patients with chronic bronchitis. Although it was hypothesized to facilitate expectoration and improve respiratory function, the results showed no significant advantage over placebo treatments . This suggests that while the compound may have theoretical benefits, clinical efficacy remains uncertain.

Research Findings and Case Studies

Properties

CAS No. |

25112-68-9 |

|---|---|

Molecular Formula |

C5H4NaO2S |

Molecular Weight |

151.14 g/mol |

IUPAC Name |

sodium;thiophene-2-carboxylate |

InChI |

InChI=1S/C5H4O2S.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7); |

InChI Key |

KUDAURWVCRHQPB-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CSC(=C1)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CSC(=C1)C(=O)O.[Na] |

Key on ui other cas no. |

25112-68-9 |

Pictograms |

Irritant |

Related CAS |

527-72-0 (Parent) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.